molecular formula C18H19NO·HCl B195832 Desmethyldoxepin hydrochloride, (E)- CAS No. 4504-96-5

Desmethyldoxepin hydrochloride, (E)-

Cat. No. B195832
CAS RN: 4504-96-5
M. Wt: 301.8 g/mol
InChI Key: GNPPEZGJRSOKRE-QFHYWFJHSA-N
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Description

Desmethyldoxepin hydrochloride, (E)-, also known as Nordoxepin hydrochloride, is a compound that is closely related to Doxepin . It is a tertiary amine that can be presented as (E) and (Z) stereoisomers . The (E)-Desmethyldoxepin is a major active metabolite of the tricyclic antidepressant Doxepin .


Molecular Structure Analysis

The molecular formula of Desmethyldoxepin hydrochloride, (E)-, is C18H20ClNO . The molecular weight is 301.8 g/mol . The IUPAC name is (3 E )-3- (6 H -benzo [c] 1benzoxepin-11-ylidene)- N -methylpropan-1-amine;hydrochloride . The InChI is InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14 (15)13-20-18-11-5-4-9-17 (16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+; .

Scientific Research Applications

Nordoxepin hydrochloride, also known as Desmethyldoxepin hydrochloride, is a compound with several scientific research applications. Below are some of the unique applications based on the information available:

Analytical Standard

Nordoxepin hydrochloride serves as an analytical standard in various research studies to ensure the accuracy and consistency of experimental results. It is used to calibrate instruments and validate methodologies, particularly in chromatography and mass spectrometry analyses .

Radiopharmaceutical Research

It is used in the development of radiopharmaceuticals, such as in the automated preparation of 11C-Doxepin for PET imaging of histamine H1 receptors. The precursor nordoxepin hydrochloride is methylated with [11C] methyl triflate to produce the radiolabeled compound .

Pharmacokinetic Studies

Nordoxepin hydrochloride is utilized in pharmacokinetic studies to understand the metabolism and distribution of doxepin in the human body. It helps in determining the bioequivalence of doxepin formulations by measuring the levels of doxepin and its metabolite nordoxepin in human plasma .

Future Directions

The future directions for research on Desmethyldoxepin hydrochloride, (E)-, could involve further investigation into its pharmacological properties and therapeutic efficacy. There is potential for further exploration of its role as a metabolite of Doxepin and its impact on the treatment of conditions such as depression, anxiety, and insomnia .

Mechanism of Action

Target of Action

Nordoxepin hydrochloride, also known as Desmethyldoxepin hydrochloride, (E)-, is a major active metabolite of the tricyclic antidepressant (TCA) doxepin . It is pharmacologically active similarly to doxepin . The primary targets of Nordoxepin are the norepinephrine and serotonin receptors . It is much more potent and selective as a norepinephrine reuptake inhibitor .

Mode of Action

Nordoxepin inhibits the reuptake of norepinephrine and serotonin at synaptic nerve terminals, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter activity and ultimately leads to the antidepressant effects of the drug .

Biochemical Pathways

Hydroxylation of doxepin and nordoxepin is mediated mainly by CYP2D6 . Both doxepin and nordoxepin are also transformed into glucuronide conjugates .

Pharmacokinetics

The elimination half-life of nordoxepin is approximately 31 hours , which is almost twice that of doxepin (mean 17 hours) . Total exposures to both doxepin and nordoxepin differ by almost 10-fold in CYP2D6 ultra-rapid versus poor metabolizers . This suggests that the bioavailability and effectiveness of Nordoxepin can vary significantly among individuals based on their metabolic profile.

Result of Action

The inhibition of norepinephrine and serotonin reuptake by Nordoxepin leads to an increase in the concentration of these neurotransmitters in the synaptic cleft. This results in prolonged neurotransmitter activity and ultimately leads to the antidepressant effects of the drug .

Action Environment

The action, efficacy, and stability of Nordoxepin can be influenced by various environmental factors. For instance, the metabolic profile of an individual, which can be influenced by factors such as genetics, age, and health status, can significantly impact the drug’s effectiveness . Furthermore, the drug’s stability can be affected by storage conditions, such as temperature and humidity .

properties

IUPAC Name

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPPEZGJRSOKRE-QFHYWFJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196369
Record name Desmethyldoxepin hydrochloride, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4504-96-5, 2887-91-4
Record name 1-Propanamine, 3-dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-, hydrochloride (1:1), (3E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4504-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethyldoxepin hydrochloride, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004504965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethyldoxepin hydrochloride, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11(6H)-(3-[Methylamino]propylidene)dibenz[b,e]oxepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMETHYLDOXEPIN HYDROCHLORIDE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VQL417S2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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